molecular formula C8H6INO B13557215 2-(3-Hydroxy-4-iodophenyl)acetonitrile

2-(3-Hydroxy-4-iodophenyl)acetonitrile

Cat. No.: B13557215
M. Wt: 259.04 g/mol
InChI Key: IYZMJRRSPCLYDS-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H6INO It is characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-iodophenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-iodobenzaldehyde with a suitable cyanide source under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-Hydroxy-4-iodobenzaldehyde

    Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN)

    Solvent: Aqueous ethanol or methanol

    Conditions: Reflux for several hours

The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-iodophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(3-Hydroxy-4-iodophenyl)acetone.

    Reduction: Formation of 2-(3-Hydroxy-4-iodophenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxy-4-iodophenyl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-iodophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodophenyl)acetonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    3-Iodophenylacetonitrile: Similar structure but with the iodine atom in a different position, affecting its reactivity and applications.

    4-Hydroxy-3-iodophenylacetonitrile: Similar structure but with the hydroxy and iodine groups swapped, leading to different chemical properties.

Uniqueness

2-(3-Hydroxy-4-iodophenyl)acetonitrile is unique due to the specific positioning of the hydroxy and iodine groups, which confer distinct reactivity and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C8H6INO

Molecular Weight

259.04 g/mol

IUPAC Name

2-(3-hydroxy-4-iodophenyl)acetonitrile

InChI

InChI=1S/C8H6INO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2

InChI Key

IYZMJRRSPCLYDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)O)I

Origin of Product

United States

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